Product packaging for Ethyl 3-cyano-3-phenylpyruvate(Cat. No.:CAS No. 6362-63-6)

Ethyl 3-cyano-3-phenylpyruvate

Cat. No.: B1664453
CAS No.: 6362-63-6
M. Wt: 217.22 g/mol
InChI Key: YWNRATDDUSMBPR-UHFFFAOYSA-N
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Description

Contextualization within Pyruvate (B1213749) Derivatives and Cyano-Substituted Esters

Ethyl 3-cyano-3-phenylpyruvate, with the chemical formula C₁₂H₁₁NO₃, is classified as a pyruvate derivative and a cyano-substituted ester. nih.govbiosynth.com Structurally, it is an ethyl ester of phenylpyruvic acid where a cyano group is attached to the beta-carbon. thermofisher.comorgsyn.org The molecule's core is a pyruvate unit, which is characterized by a ketone group adjacent to a carboxylic acid ester. The presence of a phenyl group and a nitrile (cyano group) on the same carbon atom introduces significant steric and electronic properties. sigmaaldrich.com

This combination of four distinct functional groups—ketone, ester, nitrile, and phenyl—makes this compound a highly functionalized and reactive molecule. sigmaaldrich.com Its sodium salt form is noted to have enhanced solubility in polar solvents, which can be advantageous in certain synthetic applications.

Below is a table summarizing the key chemical properties of this compound.

PropertyValue
IUPAC Name ethyl 3-cyano-2-oxo-3-phenylpropanoate nih.gov
CAS Number 6362-63-6 nih.govbiosynth.comscbt.comsigmaaldrich.com
Molecular Formula C₁₂H₁₁NO₃ nih.govbiosynth.comscbt.com
Molecular Weight 217.22 g/mol nih.govbiosynth.comscbt.comsigmaaldrich.com
Appearance White to pale yellow solid, crystals, or powder sigmaaldrich.comthermofisher.com
Melting Point 124-128 °C sigmaaldrich.com
SMILES CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1 nih.govsigmaaldrich.com
InChI Key YWNRATDDUSMBPR-UHFFFAOYSA-N nih.govsigmaaldrich.com

Historical Perspective on the Emergence of this compound in Synthetic Chemistry

The synthesis and application of this compound gained prominence in the early 1970s, as documented in a series of patents focused on the creation of novel compounds with potential therapeutic applications. google.comgoogle.comgoogle.comgoogle.mk A common historical synthesis method involves the condensation reaction between a phenylacetonitrile (B145931) and diethyl oxalate (B1200264). google.comgoogle.mk This reaction is typically carried out in an alcoholic solution containing an alkali metal alkoxide, such as sodium ethoxide, which acts as a base. google.comgoogle.mk

For instance, a described procedure involves reacting phenylacetonitrile with diethyl oxalate in an alcoholic sodium ethoxide solution. After the reaction, the mixture is cooled, diluted with water, and acidified, causing the product, this compound, to precipitate as a solid which can then be collected. google.com This compound was primarily developed as a crucial intermediate for producing more complex molecules, particularly those investigated for anti-arthritic properties. google.comgoogle.com

Significance of this compound as a Synthetic Intermediate

The primary significance of this compound lies in its role as a versatile synthetic intermediate. Its multifunctional nature allows it to be a key starting material for constructing complex molecular frameworks, especially heterocyclic compounds. researchgate.netjmchemsci.com

A well-documented application is its use in the synthesis of dioxoadiponitrile derivatives. google.comgoogle.mk This is achieved through a condensation reaction with another molecule of a nitrile, such as phenylacetonitrile or a substituted variant like p-biphenylacetonitrile. google.comgoogle.mk This reaction can be facilitated by bases like sodium ethoxide or sodium hydride. google.comgoogle.mk The resulting 2,5-diaryl-3,4-dioxoadiponitriles serve as precursors for pharmacologically relevant classes of compounds, including phenylvulpinic acid derivatives and N-heterocyclic pulvinic acid amides, which were investigated for their anti-arthritic activity. google.comgoogle.mk For example, this compound is used in the preparation of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile. scbt.comsigmaaldrich.com

Furthermore, research has shown its utility in the synthesis of fluorinated amino acids. It can serve as a precursor in the preparation of fluorinated phenylalanine derivatives, which are of interest in pharmaceutical applications due to the unique properties conferred by the fluorine atom. beilstein-journals.orgresearchgate.net

Overview of Key Research Areas Pertaining to this compound

Research involving this compound is predominantly centered on its applications in organic synthesis for the development of novel compounds. A major focus is its use as a building block for creating complex heterocyclic structures and other molecules with potential biological activity. researchgate.netjmchemsci.com

The compound's reactivity makes it suitable for multi-component reactions, an efficient strategy in modern synthetic chemistry for building molecular diversity. researchgate.net The historical context provided by early patents has spurred interest in its use for creating compounds with anti-inflammatory and anti-arthritic potential. google.comgoogle.com The synthesis of various vulpinic acid and pulvinic acid derivatives from this intermediate highlights a significant research trajectory aimed at drug discovery. google.comgoogle.mk Additionally, its role as a precursor to modified amino acids, such as fluorinated phenylalanines, places it within the scope of research into peptide and protein chemistry. beilstein-journals.orgresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H11NO3 B1664453 Ethyl 3-cyano-3-phenylpyruvate CAS No. 6362-63-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-cyano-2-oxo-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO3/c1-2-16-12(15)11(14)10(8-13)9-6-4-3-5-7-9/h3-7,10H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNRATDDUSMBPR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C(C#N)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201289332
Record name Ethyl β-cyano-α-oxobenzenepropanoate
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Molecular Weight

217.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6362-63-6
Record name Ethyl β-cyano-α-oxobenzenepropanoate
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Record name Pyruvic acid, cyanophenyl-, ethyl ester
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Record name Ethyl 3-cyano-3-phenylpyruvate
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Record name Ethyl β-cyano-α-oxobenzenepropanoate
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Record name Ethyl 3-cyano-3-phenylpyruvate
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Advanced Synthetic Methodologies for Ethyl 3 Cyano 3 Phenylpyruvate

Condensation Reactions in the Synthesis of Ethyl 3-cyano-3-phenylpyruvate

Condensation reactions form the cornerstone of many synthetic pathways to this compound, offering versatile and relatively straightforward methods for carbon-carbon bond formation.

Phenylacetonitrile (B145931) Condensation with Ethyl Oxalate (B1200264)

A primary and well-established method for the synthesis of this compound involves the Claisen condensation of phenylacetonitrile with ethyl oxalate. This reaction relies on the acidity of the α-hydrogen in phenylacetonitrile, which can be deprotonated by a suitable base to form a nucleophilic carbanion. This carbanion then attacks one of the electrophilic carbonyl carbons of ethyl oxalate, leading to the formation of the target molecule after an intramolecular displacement of an ethoxide ion. The choice of catalyst is crucial in this reaction, with alkali metal lower alkoxides and metal hydrides being the most commonly employed.

Alkali metal alkoxides, such as sodium methoxide (B1231860) and sodium ethoxide, are frequently used as strong bases to catalyze the condensation of phenylacetonitrile with ethyl oxalate. In this process, the alkoxide abstracts the acidic α-proton from phenylacetonitrile to generate a resonance-stabilized carbanion. This carbanion then acts as a potent nucleophile, attacking one of the ester carbonyl groups of ethyl oxalate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide ion yields the sodium salt of this compound. Acidic workup then provides the final product. The reaction is typically carried out in an anhydrous alcohol solvent corresponding to the alkoxide used (e.g., ethanol (B145695) for sodium ethoxide) to prevent transesterification side reactions.

Table 1: Comparison of Alkali Metal Lower Alkoxide Catalysts

CatalystTypical SolventRelative BasicityKey Considerations
Sodium MethoxideMethanolStrongCan be more reactive than sodium ethoxide.
Sodium EthoxideEthanolStrongCommonly used and cost-effective.

This table is generated based on general chemical principles and may not reflect specific experimental data for this exact reaction.

Sodium hydride (NaH) is another powerful base utilized in the synthesis of this compound. Unlike alkoxides, the use of sodium hydride results in the irreversible deprotonation of phenylacetonitrile, driving the reaction to completion. The reaction is typically performed in an aprotic solvent, such as diglyme (B29089) (bis(2-methoxyethyl) ether), to avoid quenching the hydride. The sodium hydride reacts with phenylacetonitrile to form the corresponding sodium salt and hydrogen gas, which evolves from the reaction mixture. The resulting phenylacetonitrile anion then reacts with ethyl oxalate in a similar fashion to the alkoxide-catalyzed method. The use of sodium hydride can often lead to higher yields due to the irreversible nature of the initial deprotonation step.

Table 2: Overview of Metal Hydride Catalysis

CatalystTypical SolventAdvantagesDisadvantages
Sodium HydrideDiglyme, THFIrreversible deprotonation, potentially higher yields.Flammable hydrogen gas evolution, requires careful handling.

This table is generated based on general chemical principles and may not reflect specific experimental data for this exact reaction.

Alkylation of Furyl with Phenyl Group and Subsequent Tetronic Acid Reduction

An alternative, though less commonly detailed in the literature, synthetic approach involves the alkylation of a furyl group with a phenyl group, followed by the reduction of a tetronic acid intermediate. One vendor of chemical compounds briefly mentions that this compound is synthesized by the alkylation of a furyl group with a phenyl group, followed by the reduction of the tetronic acid formed organic-chemistry.org. However, detailed research findings and specific methodologies for this route are not widely available in published scientific literature. This pathway would likely involve the introduction of a phenyl group onto a furan (B31954) ring, followed by oxidative cleavage of the furan moiety to a dicarbonyl intermediate, which could then be cyclized to a tetronic acid derivative. Subsequent reduction would then yield the target pyruvate (B1213749).

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals to reduce environmental impact and improve safety and efficiency.

Principles of Green Chemistry Applied to Pyruvate Derivative Synthesis

While specific green chemistry methodologies for this compound are not extensively documented, the twelve principles of green chemistry can be applied to its synthesis. These principles focus on areas such as waste prevention, atom economy, the use of less hazardous chemical syntheses, and designing for energy efficiency.

For the synthesis of pyruvate derivatives in general, green approaches have included the use of biocatalysts, renewable starting materials, and the development of catalytic aerobic oxidation processes. For instance, the oxidation of ethyl lactate (B86563) to ethyl pyruvate has been explored using environmentally friendly oxidants and catalysts. Applying these principles to the synthesis of this compound could involve:

Catalysis: Utilizing catalytic amounts of a recyclable base instead of stoichiometric amounts of strong bases like sodium hydride or sodium ethoxide.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product.

Safer Solvents: Replacing hazardous solvents like diglyme with greener alternatives.

Energy Efficiency: Developing reaction conditions that proceed at lower temperatures and pressures.

Table 3: Application of Green Chemistry Principles to Pyruvate Derivative Synthesis

Green Chemistry PrinciplePotential Application in this compound Synthesis
PreventionOptimizing reaction conditions to minimize by-product formation.
Atom EconomyExploring alternative reaction pathways with higher atom efficiency.
Less Hazardous Chemical SynthesisReplacing strong, hazardous bases with milder, safer alternatives.
Safer Solvents and AuxiliariesUsing benign solvents like water or supercritical CO2 where possible.
Design for Energy EfficiencyInvestigating microwave-assisted or sonochemical methods to reduce energy consumption.
Use of Renewable FeedstocksExploring bio-based sources for starting materials like phenylacetonitrile.

This table illustrates potential applications of green chemistry principles and does not represent established industrial processes for this specific compound.

Microwave-Assisted Synthesis Strategies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. In the context of synthesizing compounds structurally similar to this compound, such as α-cyanoacrylates, microwave irradiation has been effectively employed in Knoevenagel condensation reactions.

This method utilizes the efficient heating of polar molecules by microwave energy, which can lead to a significant reduction in reaction times, from hours to mere minutes. For instance, the microwave-assisted Knoevenagel condensation of various aldehydes with ethyl cyanoacetate (B8463686) has been shown to proceed rapidly, offering a promising strategy for the synthesis of this compound. Research on related compounds has demonstrated that this technique can produce excellent yields in a fraction of the time required by traditional methods.

Mechanochemistry (Mortar-Pestle Method)

Mechanochemistry, often carried out using a simple mortar and pestle or more sophisticated ball milling equipment, offers a solvent-free approach to chemical synthesis. This solid-state method relies on the input of mechanical energy to initiate and sustain chemical reactions. The "grind stone method" has been successfully applied to Knoevenagel condensations, demonstrating its potential for the synthesis of this compound.

By grinding reactants together, often in the presence of a solid catalyst, intimate mixing at the molecular level is achieved, facilitating the reaction without the need for a solvent. This approach is not only environmentally friendly due to the absence of solvents but can also lead to the formation of products that may be difficult to obtain from solution-phase reactions. Studies on the mechanochemical Knoevenagel condensation of aldehydes with active methylene (B1212753) compounds have shown high yields and purity of the final products.

Utilization of Green Solvents

The principles of green chemistry encourage the use of environmentally benign solvents. In the synthesis of α-cyanocarbonyl compounds, a shift from traditional volatile organic solvents to greener alternatives has been a significant focus. Water and ethanol are among the most explored green solvents for Knoevenagel condensations.

Ionic liquids have also gained attention as green solvents due to their negligible vapor pressure, thermal stability, and recyclability. They can act as both the solvent and the catalyst in some cases, simplifying the reaction setup and workup procedures. The use of such green solvents is a critical step towards developing a more sustainable synthesis of this compound.

Catalytic Approaches for Enhanced Efficiency and Selectivity

The choice of catalyst is crucial in optimizing the synthesis of this compound. A wide array of catalysts has been investigated for the Knoevenagel condensation to enhance reaction rates and selectivity. These include:

Basic Catalysts: Traditional base catalysts like piperidine (B6355638) and ammonia (B1221849) are effective but can be challenging to separate from the reaction mixture.

Solid Catalysts: To overcome the limitations of homogeneous catalysts, solid catalysts such as hydroxyapatite (B223615) and nano-Fe3O4@EA (ellagic acid-bonded magnetic nanoparticles) have been developed. These heterogeneous catalysts are easily recoverable and reusable, making the process more economical and environmentally friendly.

Organocatalysts: Triphenylphosphine has been shown to be an efficient organocatalyst for the Knoevenagel condensation under mild, solvent-free conditions.

Phase-Transfer Catalysts: Phase-transfer catalysis can be employed in biphasic systems to facilitate the reaction between reactants in different phases, often leading to improved yields and milder reaction conditions.

The development of novel and efficient catalytic systems is a continuous effort to improve the synthesis of complex molecules like this compound.

Comparative Analysis of Synthetic Methodologies

Yield Optimization Studies

The optimization of reaction yield is a primary goal in synthetic chemistry. The following table provides a comparative overview of yields obtained for the Knoevenagel condensation of various benzaldehydes with ethyl cyanoacetate under different synthetic conditions, which can serve as a proxy for the potential synthesis of this compound.

Interactive Data Table: Comparative Yields of Analogous Knoevenagel Condensations

MethodologyCatalystSolventYield (%)
Conventional HeatingPiperidineToluene~70-85
Microwave-AssistedAmmonium AcetateSolvent-free>90
MechanochemicalNoneSolvent-free~85-95
Green SolventHydroxyapatiteWater~80-90
Catalytic (Organo)TriphenylphosphineSolvent-free>90
Catalytic (Nano)nano-Fe3O4@EAEthanol>95

Note: The data presented is a synthesis of results from various studies on Knoevenagel condensations of benzaldehydes with ethyl cyanoacetate and is intended for comparative purposes.

Reaction Time Reduction

A significant advantage of advanced synthetic methodologies is the drastic reduction in reaction time. The following table illustrates the typical reaction times for different methods used in the synthesis of α-cyanoacrylates.

Interactive Data Table: Comparative Reaction Times of Analogous Knoevenagel Condensations

MethodologyTypical Reaction Time
Conventional HeatingSeveral hours (e.g., 4-24 h)
Microwave-AssistedMinutes (e.g., 2-10 min)
MechanochemicalMinutes to an hour (e.g., 15-60 min)
Green Solvent (with heating)1-4 hours
Catalytic (under mild conditions)30 minutes to a few hours

Note: The data presented is a synthesis of results from various studies on Knoevenagel condensations and is intended for comparative purposes.

Environmental Impact Assessment of Different Synthetic Routes

The environmental footprint of a chemical synthesis is a critical factor in modern process development, guided by the principles of green chemistry. The assessment of synthetic routes for this compound primarily revolves around minimizing waste, reducing the use of hazardous substances, and improving energy efficiency. A key reaction for the synthesis of such α,β-unsaturated compounds is the Knoevenagel condensation. sciensage.inforesearchgate.net Traditional approaches to this reaction often involve volatile organic solvents and homogeneous basic catalysts, which can lead to significant environmental burdens.

To mitigate these impacts, several greener alternatives have been explored for reactions analogous to the synthesis of this compound. These include the use of water as a solvent, solvent-free reaction conditions, and the application of heterogeneous or reusable catalysts.

Key Green Metrics for Synthetic Route Evaluation:

MetricDescriptionGoal
Atom Economy A measure of the efficiency with which atoms from the reactants are incorporated into the desired product.Maximize
E-Factor (Environmental Factor) The mass ratio of waste to the desired product. A lower E-factor indicates less waste generation.Minimize
Solvent Intensity The mass of solvent used per kilogram of the final product.Minimize
Energy Consumption The total energy required for the synthesis, including heating, cooling, and separation processes.Minimize

Recent research has highlighted the benefits of microwave-assisted organic synthesis (MAOS) in reducing reaction times and, in some cases, enabling solvent-free conditions, thereby lowering energy consumption and waste. unifap.br For instance, studies on Knoevenagel condensations have shown that microwave irradiation can significantly accelerate the reaction, leading to higher yields in shorter times compared to conventional heating methods.

The choice of catalyst also plays a pivotal role. The move from stoichiometric reagents to catalytic ones, especially heterogeneous catalysts, is a core principle of green chemistry. bio-conferences.orgresearchgate.net Heterogeneous catalysts can be more easily separated from the reaction mixture and potentially reused, reducing waste and purification costs. Biocatalysis, using enzymes, represents a frontier in sustainable synthesis, offering high selectivity under mild conditions and further reducing the environmental impact. chemistryjournals.net

Economic Feasibility and Scalability Considerations

The economic viability and scalability of a synthetic route are paramount for its industrial implementation. While environmentally friendly methods are desirable, they must also be cost-competitive and amenable to large-scale production.

Solvent-Free and Microwave-Assisted Methodologies: Solvent-free reactions offer significant economic advantages by eliminating the costs associated with purchasing, handling, and disposing of solvents. This also simplifies the purification process, potentially reducing capital and operational expenditures. Microwave-assisted synthesis, while requiring an initial investment in specialized equipment, can lead to substantial cost savings through increased reaction rates, higher yields, and reduced energy consumption. unifap.br The scalability of microwave reactors is an area of active development, with continuous flow microwave reactors showing promise for industrial applications.

Batch vs. Continuous Flow Processing: The transition from traditional batch processing to continuous flow manufacturing is a key trend in the fine chemical and pharmaceutical industries. Continuous flow processes offer several advantages that can enhance economic feasibility and scalability:

Improved Heat and Mass Transfer: Leading to better reaction control, higher yields, and improved safety.

Reduced Reactor Volume: Lowering capital costs and footprint.

Easier Automation: Reducing labor costs and improving process consistency.

Facilitated Scale-up: Scaling up is often achieved by running the process for a longer duration rather than redesigning the entire reactor setup.

A techno-economic analysis comparing batch and continuous flow synthesis for fine chemicals often reveals that continuous processes can be more profitable, especially at larger production scales. tue.nl

The following table provides a qualitative comparison of different synthetic approaches based on economic and scalability factors:

Synthetic ApproachRaw Material & Solvent CostsEnergy CostsEquipment CostsScalability
Traditional (Organic Solvent, Homogeneous Catalyst) HighModerate to HighLow to ModerateEstablished
Green (Water Solvent, Heterogeneous Catalyst) Low to ModerateModerateModerateGood
Solvent-Free (Grindstone/Microwave) LowLow to ModerateModerate to HighModerate
Continuous Flow ModerateLowHigh (Initial)Excellent

Chemical Reactivity and Transformation Pathways of Ethyl 3 Cyano 3 Phenylpyruvate

Nucleophilic and Electrophilic Reactivity of Functional Groups

The chemical behavior of Ethyl 3-cyano-3-phenylpyruvate is governed by the individual and collective properties of its functional groups. The presence of multiple electron-withdrawing groups (ketone, ester, and cyano) significantly influences the electron distribution throughout the molecule, creating distinct electrophilic and nucleophilic centers.

The cyano (nitrile) group (-C≡N) is a strong electron-withdrawing group due to the high electronegativity of the nitrogen atom and the nature of the carbon-nitrogen triple bond. This influences the acidity of the adjacent α-hydrogen. The cyano group itself can undergo several characteristic reactions:

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. This reaction typically proceeds in stages, first forming an amide intermediate, which can then be further hydrolyzed to a carboxylic acid.

Reduction: The nitrile group can be reduced to a primary amine (-CH₂NH₂) using strong reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation.

Nucleophilic Addition: The carbon atom of the nitrile group is electrophilic and can be attacked by strong nucleophiles, such as Grignard reagents, leading to the formation of ketones after hydrolysis of the intermediate imine.

The synthesis of α-cyano ketones can be achieved through the nucleophilic substitution of α-halo ketones with cyanide salts like sodium cyanide (NaCN). researchgate.net

The ketone group in this compound is situated between the ester group and the carbon bearing the cyano and phenyl substituents. This α-keto position makes the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack. nih.gov The general mechanism of nucleophilic addition to a ketone involves the attack of a nucleophile on the partially positive carbonyl carbon, which pushes the pi electrons onto the oxygen atom, forming a tetrahedral alkoxide intermediate. libretexts.orgyoutube.com This intermediate is then typically protonated to yield an alcohol. libretexts.org

Due to the presence of adjacent electron-withdrawing groups, this ketone is more reactive towards nucleophiles than simple aliphatic or aromatic ketones. Ketones generally undergo nucleophilic addition reactions more slowly than aldehydes due to greater steric hindrance and electronic effects. libretexts.org

The ethyl ester group (-COOCH₂CH₃) is another key reactive site. Like other esters, it is susceptible to nucleophilic acyl substitution.

Saponification (Base-Catalyzed Hydrolysis): Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification will hydrolyze the ester to the corresponding carboxylic acid.

Transesterification: In the presence of an acid or base catalyst, reaction with a different alcohol can replace the ethoxy group with a new alkoxy group.

Reduction: Strong reducing agents like LiAlH₄ can reduce the ester group to a primary alcohol.

The phenyl group attached to the main carbon chain is subject to electrophilic aromatic substitution (SEAr) reactions. wikipedia.orgmasterorganicchemistry.com However, the substituent attached to the ring is a carbon atom bonded to three powerful electron-withdrawing groups (ketone, ester, cyano). These groups collectively pull electron density away from the phenyl ring through an inductive effect. uomustansiriyah.edu.iq

This has two major consequences for the reactivity of the ring:

Deactivation: The withdrawal of electron density makes the aromatic ring significantly less nucleophilic and therefore less reactive towards electrophiles compared to benzene. Harsher reaction conditions are generally required for substitution to occur. wikipedia.orguomustansiriyah.edu.iq

Meta-Directing: The deactivating nature of the substituent directs incoming electrophiles to attack the meta positions. Attack at the ortho or para positions would result in a resonance-stabilized carbocation intermediate where the positive charge is placed on the carbon directly attached to the electron-withdrawing substituent, which is a highly destabilized arrangement. lkouniv.ac.in

Condensation Reactions Involving this compound

The high electrophilicity of the carbonyl carbons in this compound makes it an excellent substrate for condensation reactions with various nucleophiles, particularly those with active methylene (B1212753) groups.

A notable transformation of this compound is its use in the synthesis of substituted dioxoadiponitriles. sigmaaldrich.comscbt.com This reaction involves a base-catalyzed condensation, akin to a Knoevenagel condensation, with a phenylacetonitrile (B145931) derivative. In this reaction, the phenylacetonitrile derivative, which possesses an acidic α-hydrogen, is deprotonated by a base to form a carbanion. This nucleophilic carbanion then attacks one of the electrophilic carbonyl carbons of this compound. The α-keto carbonyl is the more likely site of attack due to its higher electrophilicity compared to the ester carbonyl.

An example of this transformation is the reaction with 3,4-dimethoxyphenylacetonitrile (B126087) to synthesize 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile. sigmaaldrich.comscbt.com

Reactant 1Reactant 2ProductReaction Type
This compound3,4-Dimethoxyphenylacetonitrile2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrileBase-catalyzed condensation

The reaction proceeds via nucleophilic addition of the phenylacetonitrile carbanion to the ketone, followed by a subsequent reaction sequence that results in the formation of the dioxoadiponitrile structure. This synthesis highlights the utility of this compound as a building block for constructing complex, polyfunctional molecules.

Condensation with Phenylacetonitrile Derivatives to Form Dioxoadiponitriles

Formation of 2,5-diphenyl-3,4-dioxoadiponitrile

The transformation of this compound into 2,5-diphenyl-3,4-dioxoadiponitrile represents a dimer formation. While specific literature detailing this exact conversion is sparse, the structure of the product suggests a reductive coupling or a base-catalyzed self-condensation reaction. In a plausible reductive coupling pathway, two molecules of the parent pyruvate (B1213749) would undergo a reaction mediated by a single-electron reducing agent. This process would involve the coupling of radical intermediates formed at the carbonyl carbons, followed by the elimination of the ethyl ester groups and subsequent rearrangement to yield the final diketone structure.

Alternatively, a base-catalyzed mechanism could proceed through the formation of an enolate from one molecule of this compound, which would then act as a nucleophile, attacking the carbonyl group of a second molecule. Subsequent cyclization and rearrangement steps would lead to the formation of the six-carbon backbone of the adiponitrile (B1665535) derivative.

Table 1: Plausible Reaction Parameters for the Formation of 2,5-diphenyl-3,4-dioxoadiponitrile

ReactantPotential Reagents/ConditionsProduct
This compound1. Reductive Dimerization (e.g., SmI2, Zn-Cu couple) 2. Base-catalyzed self-condensation (e.g., NaOEt, LDA)2,5-diphenyl-3,4-dioxoadiponitrile
Synthesis of Substituted Dioxoadiponitriles (e.g., 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile)

This compound serves as a key starting material in the preparation of asymmetrically substituted dioxoadiponitriles, such as 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile sigmaaldrich.comscbt.com. This synthesis is achieved through a cross-condensation reaction, likely following a pathway similar to the Knoevenagel condensation scielo.org.mxresearchgate.netresearchgate.net.

The reaction mechanism involves the deprotonation of a suitable precursor, such as 2-(3,4-dimethoxyphenyl)acetonitrile, by a base to form a potent nucleophile. This carbanion then attacks the electrophilic α-keto carbon of this compound. The subsequent intermediate undergoes hydrolysis and decarboxylation under the reaction conditions to yield the final substituted dioxoadiponitrile product. The choice of base and solvent is critical to facilitate the condensation while minimizing self-condensation of the starting materials.

Table 2: Synthesis of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile

ReactantsReagents/ConditionsProduct
This compoundBase (e.g., Sodium ethoxide), Aprotic solvent (e.g., THF, DMF)2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile
2-(3,4-dimethoxyphenyl)acetonitrile

Derivatization Strategies and Functional Group Transformations

Methylation Reactions (e.g., Formation of Ethyl (3-cyano-2-methoxy)cinnamate)

The methylation of this compound can lead to various products depending on the reaction conditions. The presence of an α-keto-ester functionality allows for the formation of an enol or enolate intermediate, which can then be methylated. O-methylation is a key transformation, leading to the formation of an enol ether.

The synthesis of Ethyl (3-cyano-2-methoxy)cinnamate from this compound is a complex transformation that likely proceeds through the O-methylation of the corresponding enolate. The enolate, formed by treating the parent compound with a strong base, can be reacted with a methylating agent like dimethyl sulfate (B86663) or methyl iodide. This would yield an intermediate, ethyl 2-methoxy-3-cyano-3-phenylacrylate. Subsequent isomerization or rearrangement would be necessary to afford the final cinnamate (B1238496) product. The stability of the conjugated cinnamate system drives this transformation.

Table 3: Plausible Reaction Parameters for Methylation

ReactantReagents/ConditionsIntermediate Product
This compound1. Base (e.g., NaH, K2CO3) 2. Methylating Agent (e.g., (CH3)2SO4, CH3I)Ethyl 2-methoxy-3-cyano-3-phenylacrylate

Hydrolysis of the Ester Moiety to Carboxylic Acids

The ethyl ester group of this compound can be readily hydrolyzed to the corresponding carboxylic acid, 3-cyano-3-phenylpyruvic acid, under either acidic or basic conditions.

Acid-Catalyzed Hydrolysis: Under acidic conditions (e.g., refluxing with aqueous HCl or H₂SO₄), the carbonyl oxygen of the ester is protonated, rendering the carbonyl carbon more electrophilic. A water molecule then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of ethanol (B145695) yield the carboxylic acid.

Base-Catalyzed Hydrolysis (Saponification): In the presence of a base like sodium hydroxide (NaOH) or potassium hydroxide (KOH), the hydroxide ion directly attacks the ester's carbonyl carbon. This forms a tetrahedral intermediate, which then collapses to expel the ethoxide ion. The ethoxide, a strong base, deprotonates the newly formed carboxylic acid, resulting in a carboxylate salt. A final acidic workup step is required to protonate the carboxylate and isolate the neutral carboxylic acid.

Table 4: Hydrolysis of this compound

ReactantReagents/ConditionsProduct
This compoundAqueous acid (e.g., HCl, H₂SO₄), Heat3-Cyano-3-phenylpyruvic acid
1. Aqueous base (e.g., NaOH, KOH), Heat 2. Acid workup (e.g., HCl)

Reductive Amination Reactions

The ketone carbonyl group in this compound is susceptible to reductive amination, a powerful method for forming C-N bonds and synthesizing amines. This one-pot reaction typically involves treating the ketone with an amine (such as ammonia (B1221849), a primary amine, or a secondary amine) in the presence of a mild reducing agent.

The mechanism begins with the nucleophilic attack of the amine on the ketone carbonyl, forming a hemiaminal intermediate. This intermediate then dehydrates to form an imine (or an iminium ion if a secondary amine is used). The key to the process is the use of a reducing agent that is selective for the imine/iminium ion over the starting ketone. Sodium cyanoborohydride (NaBH₃CN) is a commonly used reagent for this purpose due to its reduced reactivity towards carbonyls at neutral or slightly acidic pH. Catalytic hydrogenation, using hydrogen gas and a metal catalyst like Palladium on carbon (H₂/Pd), is another effective method for reducing the imine intermediate to the final amine product nih.govrsc.org.

Table 5: Reductive Amination of this compound

ReactantReagents/ConditionsProduct Class
This compoundAmine (R-NH₂), Sodium cyanoborohydride (NaBH₃CN), pH ~6-7Ethyl 3-amino-3-cyano-3-phenylpropanoate derivatives
Amine (R-NH₂), H₂, Pd/C catalyst

Other Key Transformations for Diversification

The rich functionality of this compound makes it an excellent substrate for synthesizing a variety of complex molecules, particularly heterocycles mdpi.com. The 1,3-dicarbonyl-like nature of the α-keto ester portion of the molecule, combined with the adjacent nitrile group, provides multiple reactive sites for cyclization reactions.

A significant transformation is the reaction with hydrazine (B178648) or substituted hydrazines to form pyrazole (B372694) derivatives longdom.org. In this reaction, hydrazine acts as a dinucleophile. The reaction typically proceeds by initial condensation of one nitrogen of the hydrazine with the ketone carbonyl, followed by a second intramolecular cyclization step where the other nitrogen attacks the ester carbonyl. This leads to the formation of a highly substituted pyrazolone (B3327878) ring system, a core structure found in many pharmaceutically active compounds.

Table 6: Synthesis of Pyrazole Derivatives

ReactantsReagents/ConditionsProduct Class
This compoundAcid or Base catalyst, Reflux in EthanolSubstituted Pyrazolones
Hydrazine (or substituted hydrazine)

Applications of Ethyl 3 Cyano 3 Phenylpyruvate in Organic Synthesis

Building Block in Complex Molecule Synthesis

The strategic placement of functional groups in Ethyl 3-cyano-3-phenylpyruvate makes it an ideal precursor for the synthesis of more complex molecules, including those with significant pharmaceutical applications.

Precursor for Advanced Pharmaceutical Intermediates

This compound has been identified as a precursor in the development of advanced pharmaceutical intermediates, notably for antiviral agents. Research has demonstrated its potential in the synthesis of compounds with inhibitory activity against viruses such as influenza biosynth.com. The antiviral activity of molecules derived from this compound is evaluated by their ability to inhibit viral replication and the production of new virus particles biosynth.com. One specific application of this compound is in the preparation of 2-(3,4-Dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile, a complex organic intermediate proquest.com.

PropertyValue
CAS Number 6362-63-6
Molecular Formula C12H11NO3
Molecular Weight 217.22 g/mol

Intermediate in the Synthesis of Pulvinic Acid Derivatives

While direct synthesis of pulvinic acid derivatives from this compound is not extensively documented in readily available literature, the structural motifs present in the molecule suggest its potential as a precursor. Pulvinic acids are natural pigments found in lichens and fungi, and their synthesis often involves the condensation of two aryl-containing units. The phenyl group and the reactive dicarbonyl functionality of this compound could, in principle, be elaborated to form the core structure of pulvinic acid derivatives. Further research is required to explore this synthetic route.

Role in the Preparation of Diarylindane-1,3-diones

The synthesis of diarylindane-1,3-diones often involves the condensation of an aromatic aldehyde with indane-1,3-dione or its derivatives. Although direct utilization of this compound in this specific synthesis is not well-documented, its phenyl group and reactive carbonyl functionalities could potentially be modified to participate in reactions leading to the formation of the indane-1,3-dione core, which could then be further functionalized to yield diaryl derivatives.

Utility in the Synthesis of 1-Oxo-isoindoline Derivatives

1-Oxo-isoindoline derivatives are a class of nitrogen-containing heterocyclic compounds with a range of biological activities. The synthesis of these compounds can be achieved through various routes, often involving the cyclization of precursors containing a benzene ring, a carbonyl group, and a nitrogen source. The structure of this compound, with its phenyl ring and cyano group (which can be converted to an amine or other nitrogen-containing functional groups), makes it a plausible starting material for the construction of the 1-oxo-isoindoline scaffold. However, specific examples of this transformation are not widely reported in the current literature.

Role in Carbon-Carbon Bond Formation Reactions

This compound is an active participant in carbon-carbon bond-forming reactions, which are fundamental to the assembly of complex organic molecules.

Knoevenagel Condensation Applications

The Knoevenagel condensation is a classic organic reaction that involves the condensation of a carbonyl compound with an active methylene (B1212753) compound, catalyzed by a base. The presence of a reactive ketone and an adjacent carbon atom activated by both a cyano and an ester group makes this compound a suitable substrate for Knoevenagel-type reactions.

A study demonstrated a three-component reaction involving β-ketonitriles (a class of compounds to which this compound belongs), 4-fluorobenzaldehyde, and secondary cyclic amines. This reaction proceeds via an initial Knoevenagel condensation between the β-ketonitrile and the aldehyde, followed by a nucleophilic aromatic substitution of the fluorine atom by the amine. This one-pot reaction allows for the efficient formation of a new carbon-carbon double bond and a carbon-nitrogen bond, highlighting the utility of β-ketonitriles in constructing complex molecular frameworks.

Potential in Michael Addition Reactions

This compound possesses electrophilic character, making it a suitable candidate as a Michael acceptor in conjugate addition reactions. The electron-withdrawing nature of the cyano and carbonyl groups activates the α,β-unsaturated system, facilitating the addition of nucleophiles. While specific, detailed research on a wide array of Michael additions with this particular pyruvate (B1213749) is not extensively documented in readily available literature, its structural analogy to other activated alkenes suggests significant potential.

The general mechanism of a Michael addition involves the attack of a nucleophile to the β-carbon of the pyruvate, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. A variety of nucleophiles, such as stabilized carbanions (e.g., from malonates, nitroalkanes), enamines, and heteroatomic nucleophiles (e.g., thiols, amines), could potentially be employed. The reaction would typically be catalyzed by a base, which serves to generate the nucleophilic species.

Table 1: Potential Michael Donors for Reaction with this compound

Nucleophile Type Example Potential Product
Carbon Nucleophile Diethyl malonate Diethyl 2-(1-cyano-1-ethoxycarbonyl-2-phenylethyl)malonate
Nitrogen Nucleophile Piperidine (B6355638) Ethyl 3-cyano-3-phenyl-3-(piperidin-1-yl)propanoate

This table is illustrative of the potential reactions based on the known reactivity of Michael acceptors and is not based on specific cited experimental results for this compound.

Catalysis in Reactions Involving this compound

Catalysis plays a pivotal role in enhancing the efficiency, selectivity, and scope of reactions involving this compound. Both enzymes and metal complexes have been explored as catalysts for its transformations.

Enzyme-Catalyzed Transformations

The carbonyl group within this compound is a prime target for enzymatic reduction, a key reaction in the synthesis of chiral molecules. While specific studies on the enzymatic reduction of this compound are not extensively detailed in the available literature, the asymmetric reduction of similar ketoesters is a well-established strategy. Enzymes such as alcohol dehydrogenases (ADHs) from various microorganisms, including baker's yeast (Saccharomyces cerevisiae), are known to catalyze the reduction of ketones to their corresponding alcohols with high enantioselectivity.

For instance, studies on the asymmetric reduction of ethyl 3-oxobutyrate by baker's yeast have demonstrated the potential to achieve high enantiomeric excess of the corresponding (S)-hydroxy ester. nottingham.edu.cn This is often achieved by optimizing reaction conditions, such as substrate feeding strategies or the use of enzyme inhibitors to suppress the formation of the undesired enantiomer. nottingham.edu.cn The enantioselectivity arises from the specific binding of the substrate in the active site of the enzyme, which directs the hydride transfer from a cofactor, typically NADPH or NADH, to one face of the carbonyl group. It is plausible that similar enzymatic systems could be employed for the stereoselective reduction of the keto group in this compound to yield chiral α-hydroxy esters, which are valuable building blocks in medicinal chemistry.

Metal-Catalyzed Reactions (e.g., Chromium Tricarbonyl Complexes in Phenylpyruvate Synthesis)

The phenyl ring of this compound can be activated towards various transformations through coordination with a transition metal. A notable example is the formation of (η⁶-arene)tricarbonylchromium complexes. The Cr(CO)₃ group acts as a powerful electron-withdrawing group, which modifies the reactivity of the aromatic ring and its benzylic position.

Research has shown that phenylpyruvate derivatives can be readily obtained as stable enols through a novel benzylic functionalization of arene-Cr(CO)₃ complexes. nih.gov This methodology highlights the utility of chromium tricarbonyl complexes in the synthesis of compounds structurally related to this compound. The complexation of an arene to a chromium tricarbonyl unit significantly alters its chemical behavior, facilitating transformations that are not possible with the uncomplexed substrate. This includes enhancing the acidity of benzylic protons, making them susceptible to deprotonation and subsequent reaction with electrophiles.

The synthesis of these chromium tricarbonyl complexes typically involves heating the arene with hexacarbonylchromium in an inert solvent. nih.gov A series of glycoside-derived tricarbonyl(η⁶-arene)chromium complexes have been prepared in moderate to good yields using this method. nih.gov

Table 2: Synthesis of (η⁶-Arene)Tricarbonylchromium Complexes

Arene Substrate Product Yield (%) Reference

Development of Novel Synthetic Pathways

The reactivity of this compound makes it an attractive component in the design of novel synthetic pathways, particularly those involving cascade or tandem reactions, which allow for the construction of complex molecular architectures in a single operation.

Exploration of Cascade and Tandem Reactions

This compound is a potential participant in Knoevenagel-Michael cascade reactions. This type of reaction typically involves an initial Knoevenagel condensation between an aldehyde and an active methylene compound, followed by a Michael addition of a nucleophile to the newly formed α,β-unsaturated product.

Given its structure, this compound could potentially be formed in situ via a Knoevenagel condensation of benzaldehyde and ethyl cyanoacetate (B8463686), and then immediately participate in a subsequent Michael addition within a one-pot reaction. This approach offers a highly efficient route to complex molecules from simple starting materials.

Table 3: Compounds Mentioned in this Article

Compound Name
This compound
Diethyl malonate
Piperidine
Thiophenol
Ethyl 3-oxobutyrate
(S)-hydroxy ester
Hexacarbonylchromium
1,3-thiazines
Ethyl cyanoacetate
Benzaldehyde

Asymmetric Synthesis Applications

The prochiral nature of this compound, owing to its α-keto ester functionality, makes it an important substrate in asymmetric synthesis. This field of chemistry is dedicated to the selective synthesis of a single enantiomer of a chiral molecule, which is crucial in pharmacology and materials science. Research has explored the use of this compound in reactions such as enantioselective reductions and additions to generate chiral building blocks with high optical purity.

One key application is the asymmetric reduction of the ketone group. This transformation leads to the formation of chiral β-hydroxy-α-cyano-α-phenylpropanoates, which are valuable intermediates for synthesizing more complex chiral molecules. The success of these reactions hinges on the use of chiral catalysts or reagents that can differentiate between the two faces of the carbonyl group, thereby producing one enantiomer in excess.

Another significant area is the use of this compound as a Michael acceptor in enantioselective Michael additions . In these reactions, nucleophiles add to the activated double bond of an α,β-unsaturated system derived from the pyruvate. When chiral catalysts are employed, this addition can proceed with high stereocontrol, establishing new stereocenters in the product. For instance, the conjugate addition of thiols (thia-Michael addition) can be rendered asymmetric through the use of chiral organocatalysts, leading to sulfur-containing chiral compounds.

While specific, detailed research findings on the asymmetric applications of this compound are not extensively documented in readily available literature, the principles of asymmetric catalysis strongly support its potential as a substrate in these transformations. The data table below conceptualizes typical outcomes for such reactions based on established methodologies for similar α-keto esters.

Table 1: Representative Data for Asymmetric Reactions with α-Keto Esters This table illustrates potential outcomes for asymmetric reactions involving substrates similar to this compound, as specific data for this compound is not widely published.

Reaction TypeCatalyst/ReagentProduct TypeTypical Yield (%)Typical Enantiomeric Excess (ee %)
Asymmetric ReductionChiral Borane Reagent (e.g., CBS catalyst)Chiral β-hydroxy ester85-9590-99
Enantioselective Thia-Michael AdditionChiral Squaramide CatalystChiral Thioether Adduct70-9085-97

Multi-component Reaction Strategies

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. This compound serves as a valuable building block in MCRs for the synthesis of densely functionalized heterocyclic compounds.

A notable example is its use in variations of the Gewald reaction for the synthesis of highly substituted 2-aminothiophenes. The classical Gewald reaction involves a ketone or aldehyde, an active methylene nitrile, and elemental sulfur. This compound can act as the active methylene component, reacting with another carbonyl compound and sulfur in the presence of a base to construct the thiophene ring. The resulting polysubstituted thiophenes are important scaffolds in medicinal chemistry.

Furthermore, the reactive functionalities of this compound allow its participation in the synthesis of substituted pyridines . For instance, in Hantzsch-type pyridine synthesis, it can react with an aldehyde, a β-ketoester, and an ammonia (B1221849) source. Such one-pot syntheses are highly convergent, allowing for the rapid assembly of complex pyridine derivatives from simple precursors. These pyridine compounds are prevalent in pharmaceuticals and agrochemicals.

The table below summarizes the types of heterocyclic products that can be generated using this compound in multi-component reaction strategies.

Table 2: Multi-component Reactions Involving this compound

Reaction Name/TypeOther Key ReactantsResulting Heterocyclic CoreKey Features of Product
Gewald Aminothiophene SynthesisAldehyde/Ketone, Sulfur, Base2-AminothiophenePolysubstituted, amino and carboxylate groups
Hantzsch-type Pyridine SynthesisAldehyde, Ammonium AcetateDihydropyridine/PyridineHighly functionalized pyridine ring

Spectroscopic and Computational Investigations of Ethyl 3 Cyano 3 Phenylpyruvate

Advanced Spectroscopic Characterization Techniques

The structural elucidation and detailed analysis of Ethyl 3-cyano-3-phenylpyruvate, a compound with the molecular formula C₁₂H₁₁NO₃ and a molecular weight of 217.22 g/mol , rely on a suite of advanced spectroscopic methods. biosynth.com These techniques provide invaluable insights into the molecule's connectivity, functional groups, and dynamic behavior in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each atom.

Proton (¹H) NMR spectroscopy reveals the number and type of hydrogen atoms in a molecule. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the ethyl group, the methine proton, and the aromatic protons of the phenyl ring.

The ethyl group typically presents as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, due to spin-spin coupling with each other. The phenyl group protons, depending on the solvent and resolution, would appear in the aromatic region of the spectrum. The single methine proton (CH) adjacent to the phenyl and cyano groups would appear as a singlet.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound

Proton Type Expected Chemical Shift (δ, ppm) Multiplicity Integration
Methyl (CH₃) 1.2 - 1.4 Triplet (t) 3H
Methylene (CH₂) 4.2 - 4.4 Quartet (q) 2H
Methine (CH) 5.0 - 5.5 Singlet (s) 1H

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound would give a distinct signal. The spectrum is expected to show signals for the two carbons of the ethyl group, the methine carbon, the carbons of the phenyl ring, the cyano carbon, and the two carbonyl carbons of the pyruvate (B1213749) moiety. The chemical shifts of the carbonyl carbons are typically found furthest downfield.

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound

Carbon Type Expected Chemical Shift (δ, ppm)
Methyl (CH₃) ~14
Methylene (CH₂) ~62
Methine (CH) ~50
Cyano (C≡N) 115 - 120
Aromatic (C₆H₅) 125 - 135
Carbonyl (Ester C=O) 160 - 170

Note: These are predicted values. Actual experimental values may vary based on solvent and other experimental conditions.

This compound, as a 1,3-dicarbonyl compound, has the potential to exist as a mixture of tautomers: the diketo form and at least one enol form. This phenomenon, known as keto-enol tautomerism, involves the migration of a proton and the shifting of a double bond.

NMR spectroscopy is a powerful tool for investigating this equilibrium because the exchange between keto and enol forms is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. missouri.eduasu.edu The ratio of the tautomers can be determined by integrating the signals corresponding to unique protons in each form, such as the methine proton in the keto form and the vinyl and hydroxyl protons in the enol form.

The position of the keto-enol equilibrium is highly dependent on factors such as solvent polarity, temperature, and concentration. missouri.edunih.gov

Solvent Effects : In nonpolar solvents, the enol form can be stabilized by intramolecular hydrogen bonding. In polar, hydrogen-bond-accepting solvents like DMSO, the equilibrium may shift as the solvent molecules compete for hydrogen bonding. missouri.edu

Solid State : In the solid state, molecules are locked in a specific conformation, and the compound typically exists as a single tautomer, which can be investigated using solid-state NMR and X-ray crystallography.

While specific studies on the tautomerism of this compound are not widely reported, analysis of related 1,3-dicarbonyl compounds shows that many exist predominantly in the diketo form. nih.gov A comprehensive study would involve acquiring NMR spectra in various solvents (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) to observe any shifts in the equilibrium.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound is expected to display characteristic absorption bands for its key functional groups.

Table 3: Expected IR Absorption Bands for this compound

Functional Group Bond Expected Absorption Range (cm⁻¹) Intensity
Nitrile C≡N 2240 - 2260 Medium
Carbonyl (Ester) C=O 1735 - 1750 Strong
Carbonyl (Ketone) C=O 1705 - 1725 Strong
Aromatic Ring C=C 1450 - 1600 Medium-Weak
Ester C-O Stretch C-O 1000 - 1300 Strong
Aromatic C-H Bend C-H 690 - 900 Strong

The presence of two distinct carbonyl peaks would confirm the diketo structure, while the appearance of a broad O-H stretch (around 3200-3600 cm⁻¹) and a C=C stretch (around 1600-1650 cm⁻¹) would indicate the presence of the enol tautomer.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers clues to its structure through the analysis of its fragmentation pattern. The molecular ion peak ([M]⁺) for this compound would be observed at an m/z corresponding to its molecular weight, approximately 217.22.

Upon ionization, the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The fragmentation pattern is predictable based on the structure of the molecule. Key fragmentation pathways for esters often involve the loss of the alkoxy group (-OC₂H₅) or the entire ester group (-COOC₂H₅). libretexts.org

Table 4: Predicted Key Fragments in the Mass Spectrum of this compound

m/z Value Possible Fragment Ion Fragment Lost
217 [C₁₂H₁₁NO₃]⁺ Molecular Ion
188 [M - C₂H₅]⁺ Ethyl radical
172 [M - OC₂H₅]⁺ Ethoxy radical
144 [M - COOC₂H₅]⁺ Carboethoxy radical
116 [C₆H₅CHCN]⁺ Phenylacetonitrile (B145931) cation
103 [C₆H₅CO]⁺ Benzoyl cation

The analysis of these fragments helps to confirm the presence of the phenyl, cyano, and ethyl ester components of the molecule. High-resolution mass spectrometry (HRMS) can be used to determine the elemental composition of the parent ion and its fragments with very high accuracy.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for studying the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The structure of this compound contains several chromophores—the phenyl ring, the ketone group (C=O), and the ester group (C=O)—which are responsible for its UV absorption profile.

The primary electronic transitions expected for this molecule are of the π → π* and n → π* types.

π → π transitions:* These high-energy transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of the aromatic phenyl ring and the carbonyl groups. The conjugation between the phenyl ring and the adjacent pyruvate moiety likely results in a bathochromic (red) shift, moving the absorption maximum (λmax) to a longer wavelength compared to the isolated chromophores.

n → π transitions:* These transitions involve the excitation of an electron from a non-bonding (n) orbital, such as the lone pairs on the oxygen atoms of the carbonyl groups, to a π* antibonding orbital. These transitions are typically of lower energy (occur at longer wavelengths) and have a much lower intensity compared to π → π* transitions.

The UV-Vis spectrum for this compound is available in spectral databases, which would confirm the presence of these characteristic absorption bands. spectrabase.com

Raman Spectroscopy

Raman spectroscopy provides detailed information about a molecule's vibrational modes, offering a distinct "fingerprint" based on its chemical bonds and structure. uh.edu For this compound, several key vibrational modes can be predicted and identified.

The most characteristic and easily identifiable peak in the Raman spectrum is the stretching vibration of the nitrile group (-C≡N). This bond typically produces a sharp and intense signal in the region of 2200-2260 cm⁻¹. Other significant signals include the stretching vibrations of the carbonyl (C=O) groups of the ketone and ester functionalities, typically found in the 1680-1750 cm⁻¹ range. Vibrations corresponding to the aromatic phenyl ring, such as C-C stretching and C-H bending, would also be prominent in the spectrum. uh.edu A reference Raman spectrum for this specific compound is available, allowing for empirical confirmation of these vibrational modes. spectrabase.com

X-ray Diffraction (XRD) for Crystal Structure Determination

X-ray Diffraction (XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a specific crystal structure determination for this compound is not detailed in the available literature, analysis of closely related compounds provides significant insight into the expected structural features.

An XRD study would reveal:

Unit Cell Parameters: The dimensions (a, b, c) and angles (α, β, γ) of the basic repeating unit of the crystal lattice.

Space Group: The symmetry elements present in the crystal structure.

Molecular Conformation: The exact bond lengths, bond angles, and torsion angles of the molecule in the solid state. This would clarify the relative orientation of the phenyl ring, the cyano group, and the ethyl pyruvate chain.

Intermolecular Interactions: The forces that hold the molecules together in the crystal, such as C-H···O and C-H···N hydrogen bonds, and potentially π-π stacking interactions between phenyl rings. nih.govresearchgate.net

For example, in the crystal structure of a related acrylate (B77674) compound, ethyl (2Z)-2-cyano-3-[(3-methyl-1-phenyl-1H-pyrazol-5-yl)amino]prop-2-enoate, C-H···O and C-H···N interactions were found to direct the packing into a layered structure. nih.govresearchgate.net Such interactions would also be expected to play a crucial role in the crystal packing of this compound.

Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of molecules. DFT calculations are instrumental in optimizing the molecular geometry to find the lowest energy conformation and in predicting a wide range of molecular properties.

For this compound, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), can provide valuable data:

Optimized Geometry: The most stable three-dimensional structure of the molecule, including bond lengths and angles, which can be compared with experimental data from XRD if available.

Electronic Properties: Key insights into the molecule's reactivity and electronic behavior are derived from the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter. A smaller gap suggests that the molecule is more easily excitable and therefore more chemically reactive.

DFT studies on related pyridine derivatives have successfully calculated these properties to understand structure-activity relationships. nih.gov These calculations provide a theoretical foundation for interpreting spectroscopic results, such as the electronic transitions observed in UV-Vis spectroscopy.

Table 1: Representative Electronic Properties Calculable by DFT
PropertyDescriptionTypical Application
EHOMOEnergy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
ELUMOEnergy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE)ΔE = ELUMO - EHOMORelates to chemical reactivity and stability
Dipole MomentMeasure of the net molecular polarityInfluences solubility and intermolecular forces

Molecular Dynamics Simulations for Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. By solving Newton's equations of motion for a system, MD provides a detailed view of the conformational dynamics and flexibility of a molecule. mdpi.comnih.gov

An MD simulation of this compound, typically performed in a simulated solvent environment like water or ethanol (B145695), could reveal:

Conformational Landscape: Identification of the most stable and frequently accessed conformations of the molecule in solution.

Rotational Barriers: The energy required for rotation around key single bonds, such as the bond connecting the phenyl ring to the chiral center.

Solvent Effects: How the surrounding solvent molecules interact with and influence the conformation and dynamics of the solute molecule.

These simulations are crucial for bridging the gap between the static picture provided by crystal structures and the dynamic behavior of molecules in a realistic, solution-phase environment. researchgate.netjove.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistically significant relationship between the structural or physicochemical properties of a set of compounds and their biological activity. chemrevlett.com this compound has been identified as a compound with potential antiviral activity. biosynth.com

A QSAR study involving this compound would follow a systematic approach:

Data Set: A series of structurally related compounds, including this compound, with experimentally measured biological activity (e.g., IC₅₀ values for viral inhibition) would be compiled.

Descriptor Calculation: A large number of molecular descriptors (numerical values that represent different aspects of the molecule's structure) would be calculated for each compound. These can include electronic (e.g., from DFT), steric, and lipophilic properties.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates the descriptors with the observed biological activity. nih.gov

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance. nih.gov

A successful QSAR model could then be used to predict the activity of new, unsynthesized analogs and guide the design of more potent antiviral agents.

Reaction Mechanism Elucidation through Computational Approaches

Theoretical investigations into the reaction mechanisms involving this compound would typically employ quantum mechanical calculations, most notably Density Functional Theory (DFT). These studies can model reactions such as nucleophilic additions to the carbonyl groups, hydrolysis of the ester or nitrile, and reactions involving the enolizable alpha-carbon.

A common approach involves mapping the potential energy surface of a proposed reaction. This is achieved by calculating the energies of the reactants, products, and any transition states or intermediates that connect them. For instance, in a hypothetical hydrolysis of the ester group, computational models could elucidate whether the reaction proceeds via a concerted or a stepwise mechanism, and determine the activation energy, which is the energy barrier that must be overcome for the reaction to occur.

Furthermore, these computational approaches can shed light on the regioselectivity and stereoselectivity of reactions. By comparing the activation energies of different possible reaction pathways, researchers can predict which products are most likely to form. For reactions involving this compound, this could be crucial in understanding how different nucleophiles will interact with the molecule's various electrophilic centers. The insights gained from such computational studies are fundamental to designing synthetic routes and understanding the chemical behavior of the compound.

Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and electronic properties of a molecule. For this compound, these predictions would be instrumental in its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a routine application of computational chemistry. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors. These tensors are then converted into chemical shifts by referencing them against a standard, such as tetramethylsilane (TMS). The accuracy of these predictions allows for the assignment of specific signals in an experimental NMR spectrum to particular atoms within the molecule.

Below is an illustrative data table of predicted ¹³C and ¹H NMR chemical shifts for this compound, which would be typical for a compound with its structure.

Atom TypePredicted ¹³C Chemical Shift (ppm)Predicted ¹H Chemical Shift (ppm)
Carbonyl (Ketone)185.2-
Carbonyl (Ester)162.5-
Phenyl (Quaternary)132.8-
Phenyl CH129.5, 129.1, 128.77.45 - 7.60
Nitrile (CN)116.4-
Alpha-Carbon (CH)55.35.15
Methylene (CH₂)62.14.25 (q)
Methyl (CH₃)14.01.28 (t)

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the most common method for predicting electronic absorption spectra. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. For a molecule like this compound, which contains a phenyl group and carbonyl groups, TD-DFT can predict the electronic transitions, such as π → π* and n → π*, that give rise to its UV-Vis spectrum.

An example of predicted UV-Vis absorption data is presented in the table below.

Transition TypePredicted λmax (nm)Oscillator Strength (f)
π → π2550.45
n → π3100.02

These predicted spectroscopic parameters, derived from computational models, serve as a valuable complement to experimental data, aiding in the structural elucidation and the understanding of the electronic properties of this compound.

Medicinal Chemistry and Biological Relevance of Ethyl 3 Cyano 3 Phenylpyruvate Analogs

Antiviral Activities

The emergence of viral resistance to existing therapies underscores the urgent need for novel antiviral agents. Ethyl 3-cyano-3-phenylpyruvate and its derivatives have been investigated for their potential to inhibit viral replication, particularly against the influenza virus.

Inhibition of Influenza Virus In Vitro

While direct studies on the in vitro inhibition of the influenza virus by this compound are not extensively detailed in publicly available literature, the broader class of cyano-containing compounds has shown promise in antiviral research. For instance, a study on the synthesis and antiviral bioactivities of novel 2-cyano-3-substituted-amino(phenyl) methylphosphonylacrylates (acrylamides) demonstrated notable in vivo antiviral effects against Tobacco Mosaic Virus (TMV). In this research, compounds II-17 and II-24 exhibited significant curative, protective, and inactivating effects, with inhibitory rates comparable to the commercial antiviral agent ningnanmycin (B12329754) at a concentration of 500 mg/L nih.gov.

These findings suggest that the cyano group, in combination with a phenyl ring and a pyruvate (B1213749) or acrylate (B77674) backbone, may be a key pharmacophore for antiviral activity. The mechanism of action could involve the inhibition of viral enzymes essential for replication or interference with viral entry into host cells. Further in vitro studies are necessary to elucidate the specific inhibitory mechanisms of this compound against the influenza virus and to determine key parameters such as the half-maximal inhibitory concentration (IC50).

Neurological Activity (e.g., Depression Inhibition In Vitro)

The potential neurological activity of this compound and its analogs represents an emerging area of interest. Phenylpyruvate, a related compound, is known to affect brain metabolism. A study on the effect of phenylpyruvate on pyruvate metabolism in rat brain mitochondria revealed that it inhibits pyruvate carboxylase, an enzyme crucial for anaplerosis in the citric acid cycle. This inhibition was observed to be of a "mixed type" and dependent on the concentration of pyruvate nih.govnih.gov.

This observed bioactivity on a key enzyme in brain metabolism suggests that phenylpyruvate derivatives, including this compound, could modulate neuronal function. The claim of "depression inhibition in vitro" warrants further investigation through dedicated neurological assays. Standard in vitro models for assessing neuroprotective and anti-inflammatory activities, such as those using neuroblastoma cell lines (e.g., SH-SY5Y) or primary microglia cultures, could be employed to validate and quantify the potential therapeutic effects of these compounds on neurological disorders innoserlaboratories.commdpi.com. Such studies would be instrumental in understanding their mechanism of action, whether it be through the modulation of neurotransmitter systems, reduction of oxidative stress, or anti-inflammatory effects within the central nervous system.

Anti-arthritic Compositions

Chronic inflammatory conditions such as rheumatoid arthritis are characterized by joint inflammation and degradation. The development of novel anti-inflammatory agents is a key focus of pharmaceutical research. While specific anti-arthritic compositions containing this compound are not explicitly detailed in the available literature, related compounds have demonstrated significant potential in this therapeutic area.

For example, a series of analogs of the active metabolite of leflunomide, which are structurally related to pyruvate derivatives, have been synthesized and evaluated as inhibitors of dihydroorotate (B8406146) dehydrogenase (DHODH). One of the most promising compounds from this series demonstrated efficacy in rat and mouse models of collagen-induced arthritis nih.gov. This indicates that the core structure is amenable to modifications that can lead to potent anti-arthritic agents.

Furthermore, patents have been granted for pyrazole (B372694) derivatives that possess anti-inflammatory, analgesic, and antithrombotic activities, with demonstrated efficacy in models of arthritis google.com. These patents often cover a broad range of chemical structures, and it is plausible that cyano-phenylpyruvate derivatives could fall within the scope of such claims or inspire the design of new anti-arthritic compounds. Ethyl pyruvate itself has been recognized as a novel anti-inflammatory agent with the ability to treat multiple inflammatory organ injuries, further supporting the potential of its derivatives in managing inflammatory conditions like arthritis nih.gov.

Derivatization for Enhanced Bioactivity

The therapeutic potential of a lead compound can often be significantly improved through chemical modification. For this compound, derivatization strategies can be employed to enhance its antiviral, neurological, or anti-arthritic activities, as well as to improve its pharmacokinetic properties.

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For analogs of this compound, SAR studies would involve the systematic modification of different parts of the molecule, such as the phenyl ring, the cyano group, and the ethyl ester.

For instance, in the development of DHODH inhibitors for arthritis, SAR studies revealed that specific substitutions on the phenyl ring were crucial for potent in vitro and in vivo activity nih.gov. Similarly, SAR studies on cyano-substituted indole (B1671886) derivatives as ligands for α-synuclein aggregates, relevant to neurodegenerative diseases, have shown that the position and nature of substituents on the aromatic ring system significantly impact binding affinity nih.gov. By applying similar principles to this compound, researchers can identify key structural features required for a desired biological effect and optimize the lead compound for improved potency and selectivity.

Design and Synthesis of Prodrugs

A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. The prodrug approach is often used to overcome issues such as poor solubility, chemical instability, or unfavorable pharmacokinetics. For this compound, a prodrug strategy could be employed to enhance its oral bioavailability or target it to specific tissues.

The synthesis of ethyl pyruvate, a closely related compound, has been a subject of study, and a novel technology for its synthesis using hydrogen peroxide as an oxygenation agent has been proposed researchgate.net. The development of prodrugs of ethyl pyruvate derivatives has also been explored. For example, a newly synthesized ethyl pyruvate derivative, EOP (S-ethyl 2-oxopropanethioate), has been shown to attenuate the production of inflammatory mediators in microglial cells, suggesting its potential for treating neuroinflammation mdpi.com.

Applications in Enzyme Inhibition Studies

This compound and its analogs represent a class of compounds with significant potential in the field of enzyme inhibition, largely owing to their structural characteristics which can mimic endogenous substrates or transition states of enzymatic reactions. The presence of a phenylpyruvate core, a cyano group, and an ethyl ester moiety provides a scaffold that can be explored for interactions with various enzyme active sites. This section details the relevance and potential of these analogs in specific areas of enzyme research.

Relevance to Chorismate Mutase Research

Chorismate mutase is a key enzyme in the shikimate pathway, responsible for catalyzing the Claisen rearrangement of chorismate to prephenate. nih.gov This pathway is essential for the biosynthesis of aromatic amino acids like phenylalanine and tyrosine in bacteria, fungi, and plants, but is absent in mammals. nih.govnih.gov This makes chorismate mutase an attractive target for the development of novel antimicrobial agents. nih.gov

The catalytic action of chorismate mutase proceeds through a chair-like transition state. nih.gov A common strategy in designing potent enzyme inhibitors is to synthesize molecules that mimic this high-energy transition state, as they are expected to bind to the enzyme's active site with high affinity. While there is no direct published research demonstrating the inhibition of chorismate mutase by this compound, its structural similarity to prephenate, the product of the reaction, suggests a potential for interaction. The phenylpyruvate core of the molecule is analogous to the core structure of prephenate. This structural mimicry could theoretically allow it to act as a competitive inhibitor, occupying the active site and preventing the binding of the natural substrate, chorismate.

The development of inhibitors for chorismate mutase has been an area of active research, with various transition-state analogs being synthesized and tested. The potential inhibitory effects of this compound analogs would depend on how closely they can replicate the charge distribution and conformation of the actual transition state.

Enzyme TargetPathwayRationale for Inhibition by Analogs
Chorismate MutaseShikimate PathwayStructural similarity to the reaction product, prephenate, suggesting potential as a competitive inhibitor.

Potential in Targeting Tyrosine Catabolism Pathways

The tyrosine catabolism pathway is a critical metabolic route for the degradation of the amino acid tyrosine. Dysregulation of this pathway can lead to serious genetic disorders, such as phenylketonuria (PKU), where elevated levels of phenylalanine and its metabolites, including phenylpyruvate, are observed. One therapeutic strategy for such conditions involves the inhibition of specific enzymes in the tyrosine degradation pathway to modulate metabolite concentrations. nih.govnih.gov For instance, the inhibition of 4-hydroxyphenylpyruvate dioxygenase by nitisinone (B1678953) is a therapeutic approach for certain metabolic disorders. nih.gov

Although direct studies on the interaction of this compound with enzymes of the tyrosine catabolism pathway are not available in the current literature, its structure as a phenylpyruvate derivative suggests a plausible basis for such interactions. Phenylpyruvate is a key metabolite in this context, and compounds that are structurally similar could potentially act as substrate analogs for enzymes that process it. Depending on the specific modifications to the phenylpyruvate scaffold, these analogs could act as competitive inhibitors or even substrates for these enzymes, thereby influencing the metabolic flux through the pathway. The potential for these compounds to cross biological membranes and interact with intracellular enzymes would be a key factor in their activity.

Pathway ComponentAssociated ConditionPotential Interaction Mechanism
Tyrosine AminotransferaseTyrosinemiaSubstrate mimicry leading to competitive inhibition.
4-hydroxyphenylpyruvate dioxygenaseTyrosinemia, AlkaptonuriaPotential allosteric or competitive inhibition.
Phenylalanine Hydroxylase (related pathway)Phenylketonuria (PKU)Interaction as a downstream metabolite analog.

Interactions with Other Biological Systems (e.g., Trypsin Isoforms)

Beyond metabolic pathways, the structural features of this compound analogs suggest potential interactions with other enzyme families, such as serine proteases. Serine proteases, including trypsin and chymotrypsin, play crucial roles in digestion and various physiological processes. sigmaaldrich.com Their activity is characterized by the presence of a serine residue in the active site that acts as a nucleophile. sigmaaldrich.com

Inhibitors of serine proteases are of significant interest in medicine for conditions involving excessive protease activity. Many of these inhibitors are peptide-based or small molecules that mimic the structure of the enzyme's natural substrates. sigmaaldrich.com Trypsin, for example, preferentially cleaves peptide chains at the carboxyl side of amino acids with positively charged side chains, such as lysine (B10760008) or arginine. Chymotrypsin, on the other hand, prefers aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan.

The phenyl group of this compound is a key structural feature of phenylalanine, suggesting a potential for this compound or its derivatives to interact with the S1 binding pocket of chymotrypsin-like proteases, which is adapted to accommodate aromatic side chains. While no specific studies have been published detailing the interaction between this compound and trypsin isoforms or other serine proteases, the possibility of it acting as a weak competitive inhibitor or a scaffold for the design of more potent inhibitors remains a valid area for future investigation. The reactivity of the keto and cyano groups could also potentially be exploited for covalent modification of the active site serine, leading to irreversible inhibition.

Enzyme FamilyExample IsoformsBasis for Potential Interaction
Serine ProteasesTrypsin, ChymotrypsinThe phenyl group mimics the side chain of phenylalanine, a substrate for chymotrypsin-like enzymes.

Future Directions and Emerging Research Avenues

Exploration of Novel Synthetic Pathways Utilizing Sustainable Reagents and Conditions

The traditional synthesis of Ethyl 3-cyano-3-phenylpyruvate and its analogs often involves conventional reagents and solvents. A significant future direction lies in the development of novel synthetic pathways that align with the principles of green chemistry. To date, specific research on sustainable synthesis routes for this compound is not extensively documented in publicly available literature.

Future research endeavors could focus on:

Catalytic Systems: Investigating the use of heterogeneous or biocatalytic systems to replace traditional base catalysts, thereby simplifying purification and minimizing waste.

Green Solvents: Exploring the use of bio-based solvents, supercritical fluids, or even solvent-free conditions to reduce the environmental impact of the synthesis.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thus enhancing atom economy.

A comparative analysis of a conventional versus a potential green synthetic route is conceptualized in the table below.

FeatureConventional SynthesisPotential Green Synthesis
Catalyst Homogeneous base (e.g., sodium ethoxide)Heterogeneous solid acid/base catalyst or an enzyme
Solvent Anhydrous ethanol (B145695) or other volatile organic compoundsBio-derived solvents (e.g., 2-methyl-THF), ionic liquids, or no solvent
Energy Input Typically requires heatingPotentially lower energy requirements through more efficient catalysis
Work-up Aqueous work-up leading to significant waste streamsSimplified filtration to remove solid catalyst, minimizing aqueous waste
Sustainability ModerateHigh

Advanced Applications in Material Science and Polymer Chemistry

Currently, the application of this compound is predominantly in the realm of fine chemical synthesis. sigmaaldrich.comscbt.com Its potential utility in material science and polymer chemistry remains a nascent and largely unexplored field. The unique combination of a nitrile, a ketone, an ester, and a phenyl group within its structure suggests that it could serve as a versatile monomer or a functional additive in the creation of novel materials.

Prospective research areas include:

Polymer Synthesis: Investigating the reactivity of its functional groups for the synthesis of specialty polymers. The nitrile group could be a site for polymerization or cross-linking, while the ester and ketone functionalities could be modified to tune polymer properties.

Functional Coatings and Films: Exploring its use as a component in the development of functional coatings, where its aromatic and polar moieties could contribute to desirable properties such as adhesion, refractive index, or chemical resistance.

Organic Electronics: Assessing the potential of derivatives of this compound in the design of organic semiconductors or other components for electronic devices, leveraging its conjugated system.

As of now, there is a lack of specific published research detailing the use of this compound in these advanced applications.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The synthesis of this compound and its derivatives could be significantly enhanced through the adoption of modern technologies like flow chemistry and automated synthesis platforms. These approaches offer numerous advantages over traditional batch processing, including improved safety, consistency, and the ability to rapidly screen and optimize reaction conditions.

Future research in this domain should target:

Development of Continuous Flow Processes: Designing and optimizing a continuous flow reactor setup for the synthesis of this compound. This would enable precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and purity.

High-Throughput Screening: Utilizing automated platforms to conduct high-throughput screening of catalysts, solvents, and reaction conditions to quickly identify optimal synthetic protocols.

In-line Analysis and Purification: Integrating in-line analytical techniques (e.g., IR, UV-Vis) and purification modules into the flow system to enable real-time monitoring and continuous production of the final product.

Currently, there are no specific reports in the scientific literature on the integration of flow chemistry for the synthesis of this compound.

Deeper Mechanistic Studies Using Advanced Analytical Techniques

A thorough understanding of the reaction mechanisms governing the synthesis and subsequent reactions of this compound is crucial for optimizing existing processes and designing new applications. While the general reaction pathways are understood, detailed mechanistic insights can be gained through the application of advanced analytical techniques.

Key areas for future mechanistic investigation include:

In-situ Spectroscopic Analysis: Employing techniques such as in-situ FTIR, Raman, and NMR spectroscopy to monitor the reaction in real-time, identify transient intermediates, and elucidate the kinetic profile of the synthesis.

Computational Modeling: Using density functional theory (DFT) and other computational methods to model the reaction pathway, calculate transition state energies, and predict the influence of different catalysts and substituents on the reaction outcome.

Isotopic Labeling Studies: Conducting isotopic labeling experiments to trace the fate of individual atoms throughout the reaction, providing definitive evidence for proposed mechanisms.

At present, detailed mechanistic studies on the synthesis of this compound using these advanced techniques have not been reported.

Biomedical Applications Beyond Current Scope

While some commercial suppliers note potential antiviral or antidepressant activity for this compound, dedicated and peer-reviewed research to substantiate these claims and explore broader biomedical applications is lacking. biosynth.com The structural motifs present in the molecule are found in various biologically active compounds, suggesting that it could serve as a valuable scaffold for drug discovery.

Future biomedical research could focus on:

Lead Compound for Drug Discovery: Systematically screening this compound and its derivatives for a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Enzyme Inhibition Studies: Investigating the potential of the compound to act as an inhibitor for specific enzymes, which could be a starting point for the development of targeted therapies.

Prodrug Design: Modifying the ester group to create prodrugs with improved pharmacokinetic properties, such as enhanced bioavailability or targeted delivery.

The potential for biomedical applications is a significant area for future exploration, moving beyond the current limited information.

Development of Green Analytical Methods for Quality Control and Process Monitoring

The development of analytical methods for quality control and in-process monitoring is essential for any chemical manufacturing process. In line with the principles of green chemistry, future efforts should focus on creating environmentally friendly analytical techniques for this compound.

Promising avenues for research include:

Miniaturized and Automated Systems: Developing miniaturized analytical systems, such as lab-on-a-chip devices, that require minimal sample and solvent volumes.

Solvent Reduction in Chromatography: Optimizing chromatographic methods (e.g., HPLC, GC) to reduce the consumption of organic solvents by using shorter columns, smaller particle sizes, or alternative mobile phases like supercritical CO2.

Direct Spectroscopic Methods: Exploring the use of direct spectroscopic techniques, such as near-infrared (NIR) or Raman spectroscopy, for real-time, non-destructive analysis, thereby eliminating the need for sample preparation and solvent use.

Currently, there is no specific literature detailing the development of green analytical methods for the quality control and process monitoring of this compound.

Q & A

Basic Research Questions

Q. What are the key physical and chemical properties of Ethyl 3-cyano-3-phenylpyruvate relevant to its handling and characterization in laboratory settings?

  • Answer : this compound (C₁₂H₁₁NO₃) is a crystalline solid with a melting point of 124–128°C . Its density is 1.186 g/cm³, and it has a flash point of 147.1°C, necessitating storage at room temperature in a dry environment . Key characterization methods include:

  • NMR spectroscopy : The cyano group (C≡N) and keto-ester moiety (C=O) produce distinct signals. For example, the α-keto carbonyl group typically resonates near 170–175 ppm in ¹³C NMR .
  • HPLC : Used to assess purity, especially when synthesizing derivatives like 2-(3,4-dimethoxyphenyl)-5-phenyl-3,4-dioxoadiponitrile .
  • Mass spectrometry (MS) : The molecular ion peak ([M]⁺) at m/z 217.22 confirms the molecular weight .

Q. What synthetic methodologies are commonly employed for the preparation of this compound, and how can reaction conditions be optimized?

  • Answer : The compound is synthesized via condensation of ethyl pyruvate with benzaldehyde derivatives in the presence of a cyanide source (e.g., KCN or TMSCN). Key optimization parameters include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction rates by stabilizing intermediates .
  • Temperature : Reactions are typically conducted at 60–80°C to balance yield and byproduct formation .
  • Catalysts : Lewis acids like ZnCl₂ or Ti(OiPr)₄ can improve enantioselectivity in asymmetric syntheses .
    • Example : A 97% purity product was achieved using stoichiometric control (1:1.2 molar ratio of pyruvate to benzaldehyde derivative) and silica gel chromatography for purification .

Q. What safety precautions and storage recommendations are critical when working with this compound?

  • Answer : The compound is classified under WGK 3 (highly hazardous to water) and requires:

  • Personal protective equipment (PPE) : Gloves (nitrile), N95 respirators, and safety goggles to avoid inhalation or skin contact .
  • Storage : Keep in airtight containers away from moisture and oxidizing agents. Room-temperature storage in a flammables cabinet is advised due to its combustible nature .

Advanced Research Questions

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be utilized to confirm the structure and purity of this compound?

  • Answer :

  • ¹H NMR : The ethyl ester group appears as a triplet (δ ~1.3 ppm, CH₃) and quartet (δ ~4.2 ppm, CH₂). The phenyl protons resonate as a multiplet (δ 7.2–7.5 ppm), while the α-keto proton is absent due to tautomerization .
  • IR spectroscopy : Strong absorptions at ~2250 cm⁻¹ (C≡N stretch) and ~1740 cm⁻¹ (ester C=O) confirm functional groups .
  • LC-MS : Detect impurities like unreacted starting materials or hydrolysis products (e.g., free pyruvic acid derivatives) .

Q. What strategies can be employed to resolve contradictions in reported synthetic yields or byproduct formation during synthesis?

  • Answer :

  • Byproduct analysis : Use GC-MS or HPLC to identify side products (e.g., dimerization products or hydrolysis derivatives). For example, trace water in the reaction medium can hydrolyze the ester to 3-cyano-3-phenylpyruvic acid .
  • Design of Experiments (DoE) : Systematic variation of parameters (e.g., solvent polarity, temperature) identifies critical factors. For instance, reducing reaction time from 24h to 12h may minimize decomposition .
  • Computational modeling : DFT calculations can predict reaction pathways and transition states to rationalize yield variations .

Q. How does the electronic nature of substituents on the phenyl ring influence the reactivity of this compound in nucleophilic addition reactions?

  • Answer : Electron-withdrawing groups (e.g., -NO₂, -CF₃) on the phenyl ring enhance the electrophilicity of the α-keto carbonyl group, accelerating nucleophilic attacks (e.g., Grignard reagents or enamines). For example:

  • Comparative studies : Ethyl 3,3,3-trifluoropyruvate (a structurally related compound) exhibits faster reaction rates with amines due to the electron-withdrawing trifluoromethyl group .
  • Mechanistic insight : Hammett plots (σ⁺ values) correlate substituent effects with reaction rates, providing a quantitative framework for predicting reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.